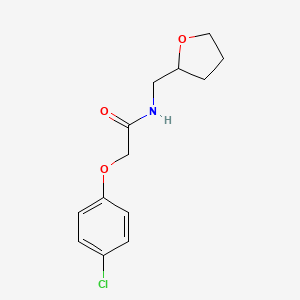

![molecular formula C11H12N2O2S B4995957 methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)

methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves a variety of methods . One common method involves the cyclocondensation of 4-(dimethylamino)benzaldehyde, 2-phenacyl-1H-benzimidazoles, and methyl 3-aminobut-2-enoate in refluxing acetic acid . The reaction occurs via a Hantzsch type reaction and is accompanied by the loss of N,N-dimethylaniline .Scientific Research Applications

Methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate has various scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc in biological samples. It has also been used as a potential anticancer agent due to its ability to induce cell death in cancer cells. Additionally, it has been used as a tool for studying the mechanism of action of various enzymes and proteins.

Mechanism of Action

Target of Action

Similar compounds, such as benzimidazole derivatives, have been known to exhibit a wide range of biological activities . They are often used against various strains of microorganisms .

Mode of Action

It can be inferred from related compounds that it may have a direct antimitotic effect . This means it could interfere with cell division, leading to the death of rapidly dividing cells, such as cancer cells or microbial cells .

Biochemical Pathways

Based on the antimitotic effects observed in related compounds, it can be inferred that this compound may affect the cell cycle and mitotic spindle formation .

Result of Action

Based on the antimitotic effects observed in related compounds, it can be inferred that this compound may lead to cell death in rapidly dividing cells .

Advantages and Limitations for Lab Experiments

Methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high purity that allows for accurate and reproducible results. Additionally, it has unique properties that make it a valuable tool for various scientific research applications. However, there are also limitations to using this compound. It can be expensive to synthesize, and it may not be readily available in some labs. Additionally, its properties may not be suitable for certain experiments, and it may have limited solubility in certain solvents.

Future Directions

There are several future directions for research involving Methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate. One potential direction is to further study its anticancer activity and develop it into a potential anticancer drug. Another potential direction is to investigate its properties as a fluorescent probe for the detection of other metal ions. Additionally, it may be useful to explore its potential applications in other areas such as enzymology and protein research. Overall, this compound has significant potential for scientific research and may have valuable applications in various fields.

Synthesis Methods

Methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate is synthesized using a multi-step process that involves the reaction of 5-methyl-1H-benzimidazole-2-thiol with methyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This method yields a high purity product that can be used for scientific research applications.

Biochemical Analysis

Biochemical Properties

Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to interact with microtubules, affecting their polymerization and stability . This interaction can lead to the inhibition of cell division, making these compounds potential candidates for anticancer therapies. Additionally, the sulfanyl group in methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate can form covalent bonds with thiol groups in proteins, potentially altering their structure and function.

Cellular Effects

Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, its impact on cellular metabolism can result in altered energy production and utilization, affecting overall cell viability and function.

Molecular Mechanism

The molecular mechanism of action of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate involves several key interactions at the molecular level. This compound can bind to microtubules, inhibiting their polymerization and leading to cell cycle arrest . Additionally, it may interact with various enzymes, either inhibiting or activating their activity. For instance, the sulfanyl group can form covalent bonds with the active sites of enzymes, altering their catalytic properties. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular function, including sustained inhibition of cell division and induction of apoptosis.

Dosage Effects in Animal Models

The effects of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects can occur, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are more easily excreted . These metabolic processes can affect the compound’s bioavailability and overall efficacy.

Transport and Distribution

The transport and distribution of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can affect microtubule dynamics. The precise localization of the compound can determine its specific biological effects and therapeutic potential.

properties

IUPAC Name |

methyl 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7-3-4-8-9(5-7)13-11(12-8)16-6-10(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNVNWHABSNJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

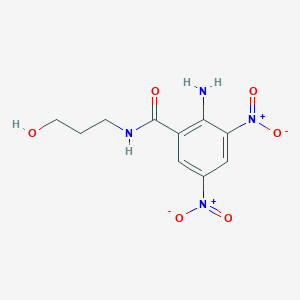

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4995879.png)

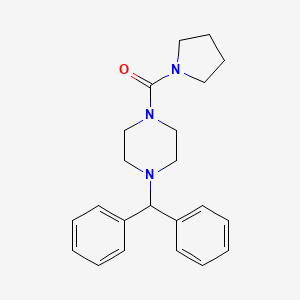

![(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4995893.png)

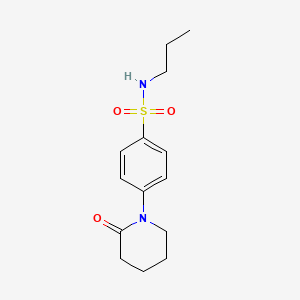

![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B4995900.png)

![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)

![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)

![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)

![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)

![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)

![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)